molecular formula C14H14N2O4 B5730699 (5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5730699
M. Wt: 274.27 g/mol
InChI Key: FUTYCASDVWNQQT-FLIBITNWSA-N
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Description

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with a complex structure It belongs to the class of diazinane derivatives and is characterized by the presence of an ethoxyphenyl group and a methylidene group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-ethoxybenzaldehyde with 1-methyl-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the ethoxyphenyl and methylidene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-10-6-4-9(5-7-10)8-11-12(17)15-14(19)16(2)13(11)18/h4-8H,3H2,1-2H3,(H,15,17,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTYCASDVWNQQT-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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